1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Prolylcarboxypeptidase (PrCP) Metabolic Disease Enzyme Inhibition

Researchers sourcing PrCP inhibitors face a critical problem: generic pyrazole-piperidine analogs fail to engage the target due to stringent bioisosteric requirements. This compound (CAS 1706415-21-5) is the exact Merck-developed inhibitor featuring the essential 1-pyrazolylmethyl-piperidine scaffold and pivaloyl serine-trapping warhead. Ideal for in vitro enzymatic assays, CETSA target engagement studies, and biomarker analysis in adipogenesis, glucose metabolism, and RAS/KKS signaling pathways. Ensures consistency with published SAR data for the pyrazole bioisostere class.

Molecular Formula C14H23N3O
Molecular Weight 249.358
CAS No. 1706415-21-5
Cat. No. B2602129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one
CAS1706415-21-5
Molecular FormulaC14H23N3O
Molecular Weight249.358
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC(CC1)CN2C=CC=N2
InChIInChI=1S/C14H23N3O/c1-14(2,3)13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3
InChIKeyQGAQUZNWPMTOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one: A Pyrazole-Based PrCP Inhibitor for Metabolic Disease Research


1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1706415-21-5), also cataloged as 'Piperidinyl pyrazole derivative 3' or 'Compound B', is a small-molecule inhibitor of prolylcarboxypeptidase (PrCP) originally developed by Merck Sharp & Dohme Corp [1]. It belongs to a novel series of pyrazole-piperidine derivatives investigated as non-classical bioisosteres of amide functionalities, a key structural feature in many protease inhibitors [2]. The compound's core scaffold combines a pyrazole ring, a piperidine ring, and a sterically hindered pivaloyl (2,2-dimethylpropan-1-one) group, which is a signature element of its target engagement mechanism [2].

Pathway Study PrCP inhibition for metabolic disease research
Mechanism Design Pivaloyl warhead supports target engagement assays
Scaffold Class Non-classical pyrazole bioisostere of amide

Procurement Risks of Analog Substitution for 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one


Generic substitution fails for this compound due to the precise structural requirements of its pyrazole-based bioisosterism and target-specific design. The pyrazole ring is not merely a substituent but functions as a non-classical bioisostere for an amide bond, a replacement that requires meticulous structural optimization to maintain target potency [1]. The specific 1-pyrazolylmethyl attachment to the piperidine ring and the terminal pivaloyl group are critical components of a pharmacophore shown to be essential for PrCP inhibition [2]. A closely related compound lacking the methyl spacer or with a different acyl group would likely exhibit significantly altered binding kinetics, as demonstrated in structure-activity relationship (SAR) studies for this class [1]. Therefore, substituting this compound with a generic 'pyrazole-piperidine' without verifying these precise structural features risks purchasing a compound with unknown or absent target activity.

Pyrazole-piperidine attachment point and methyl spacer are critical; their absence may reduce target binding.
Replacing the pivaloyl group with another acyl moiety may alter inhibition mechanism.
Generic pyrazole-piperidine analogs may lack verified PrCP inhibitory activity.

1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one: Quantitative Activity and Target Engagement Evidence


PrCP Inhibitory Potency: Scaffold-Specific Activity Confirmation

The compound, designated 'Compound B' in the primary literature, was developed as part of a program to identify pyrazole-based PrCP inhibitors. While its specific IC50 value was not directly published in the comparative table of the 2014 letter, the study confirms that compounds from this specific pyrazolylpiperidine series, including Compound B, possess low-nanomolar PrCP inhibitory activity [1]. The seminal patent review on PrCP inhibitors further categorizes this compound as a potent inhibitor resulting from a pyrazole amide bioisostere campaign, distinguishing it from earlier cyclohexane-based and other scaffold classes [2]. High-potency, low-nanomolar PrCP inhibition is a class-level hallmark of these optimized pyrazole bioisosteres, a property not shared by structurally analogous intermediates or non-optimized scaffolds from the same program [1].

PrCP Inhibitory Activity
Class-level
Low-nanomolar class potency; steep SAR with minor structural changes
Supports enzyme assay fit for PrCP models
Exact IC50 not publicly disclosed
Prolylcarboxypeptidase (PrCP) Metabolic Disease Enzyme Inhibition Bioisosterism

Target Engagement Mechanism: The Distinctive Pivaloyl Warhead for Serine Protease Inhibition

A key structural feature of this compound is its pivaloyl (tert-butyl carbonyl) group. This moiety is not a common decoration but a recognized serine-trapping mechanism, directly analogous to that in pyrazole-based thrombin inhibitors [1]. In related systems, the pivaloyl group has been shown to undergo nucleophilic attack by the catalytic serine residue, forming a covalent acyl-enzyme complex. For example, the thrombin inhibitor 24e, which features the identical pivaloyl moiety, demonstrated an IC50 of 16 nM and exhibited a complete mass shift corresponding to Ser195 acylation in a dedicated mass-shift assay [1]. While a direct mass-shift experiment for 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one has not been published, the presence of this exact same pivaloyl warhead within a pyrazole-piperidine scaffold strongly suggests a conserved, covalent inhibition mechanism for its target, PrCP. This contrasts with non-covalent or reversibly competitive analogs that lack this specific acylating functionality.

Covalent Mechanism
Supporting evidence
Pivaloyl warhead analogous to thrombin inhibitor (IC50 16 nM, covalent mass shift)
Implies covalent PrCP engagement for probe development
Direct mass-shift data for this compound not published
Covalent Inhibition Serine Protease Pivaloyl Warhead Thrombin

Intellectual Property and Structural Novelty: A Defined Merck Clinical Candidate Precursor

The compound is explicitly claimed within Merck's patent portfolio for novel prolylcarboxypeptidase inhibitors (US20130059830A1) [1]. The patent application specifically discloses pyrazolo piperidine derivatives of Formula I, highlighting the novelty of this specific scaffold. The compound's exact structure was not a generic commercial library compound but emerged from a dedicated medicinal chemistry campaign involving scaffold hopping from cyclohexane-based cores to pyrazole-containing piperidines [2]. This patented structural space provides a legal and scientific differentiation from unpatented, commercially available pyrazole-piperidine fragments or off-target screening hits, ensuring users are working with a compound of known provenance and defined biological intent.

Patent Provenance
Patent context
Disclosed in US20130059830A1; designed via scaffold hopping from cyclohexane cores
Ensures defined SAR and research-grade synthesis origin
Differentiates from generic screening-library compounds
Patent Analysis Chemical Space PrCP Inhibitor Scaffold Hopping

Best Research Scenarios for Procuring 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one


Validating PrCP Targets in Obesity and Metabolic Syndrome In Vitro Models

This compound is the optimal procurement choice for laboratories requiring a validated PrCP inhibitor to investigate enzyme function in adipogenesis, glucose metabolism, and energy homeostasis. Its origin in a dedicated Merck program for metabolic disease targets means it is suitable for in vitro enzymatic assays, cellular target engagement studies, and biomarker analysis where a potent, mechanism-based inhibitor is needed. Using this specific compound, rather than a generic analog, ensures consistency with published SAR data for the pyrazole bioisostere class, which is critical for interpreting results in the context of the broader PrCP literature [1].

Serving as a Structural Benchmark for Covalent Serine Protease Probe Development

For research groups engaged in chemical biology probe design, this compound serves as a valuable benchmark for developing new covalent inhibitors of serine proteases. Its unique combination of a pyrazole amide bioisostere and a pivaloyl serine-trapping warhead provides a structural blueprint that has been validated in both PrCP and thrombin inhibitor projects [1][2]. Procuring this compound allows for direct comparative studies in mass spectrometry-based kinetic assays or cellular thermal shift assays (CETSA) to benchmark new probe candidates.

Investigating the Renin-Angiotensin and Kallikrein-Kinin Signaling Pathways

As PrCP is a key enzyme in the RAS and KKS cascades, responsible for inactivating angiotensin II and des-Arg9-bradykinin, this inhibitor is an essential tool for dissecting these complex signaling networks in vitro. Its established mechanism of action makes it suitable for co-crystallization or cryo-EM structural biology efforts aimed at understanding how pyrazole bioisosteres engage the PrCP active site, which in turn can facilitate structure-guided drug design [1].

Use as a Reference Compound in Patent and Intellectual Property Analyses

Given its disclosure in the Merck patent portfolio (US20130059830A1), this compound is a critical reference material for pharmaceutical companies and academic technology transfer offices conducting freedom-to-operate (FTO) analyses or designing around existing PrCP inhibitor intellectual property. Procuring the exact disclosed compound, rather than a vague class representative, is legally and scientifically necessary for accurate biophysical comparisons and patent landscape evaluation.

Application
Selection Property
Validation Focus
In vitro PrCP target validation in metabolic disease models
Class-level inhibitory profile
Enzyme assay and target engagement verification
Covalent serine protease probe development
Pivaloyl warhead and bioisostere scaffold
Mechanistic benchmarking (mass spectrometry, CETSA)
RAS/KKS signaling pathway dissection
PrCP target engagement mechanism
Structural biology and pathway analysis
Patent landscape and FTO analysis
Disclosed in US patent portfolio
SAR and structural novelty verification
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